3-amino-N-(2-phenylphenyl)pyrazine-2-carboxamide
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Overview
Description
3-amino-N-(2-phenylphenyl)pyrazine-2-carboxamide is a compound belonging to the class of pyrazine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a pyrazine ring substituted with an amino group at the 3-position and a carboxamide group at the 2-position, which is further substituted with a biphenyl moiety.
Preparation Methods
The synthesis of 3-amino-N-(2-phenylphenyl)pyrazine-2-carboxamide can be achieved through various synthetic routes. One common method involves the preparation of the intermediate methyl ester, which is then converted to the final carboxamide through amide formation reactions . Microwave-assisted synthesis has also been employed to achieve higher yields and shorter reaction times compared to conventional heating methods . Industrial production methods typically involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
3-amino-N-(2-phenylphenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazine ring.
Substitution: The amino and carboxamide groups can participate in substitution reactions with various reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Its cytotoxic properties have been evaluated for potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 3-amino-N-(2-phenylphenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes . The compound’s cytotoxic effects are believed to result from its interaction with cellular components, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
3-amino-N-(2-phenylphenyl)pyrazine-2-carboxamide can be compared with other pyrazine derivatives, such as:
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide: Exhibits higher antimycobacterial activity.
N-alkyl substituted 3-aminopyrazine-2-carboxamides: Show varying degrees of antimicrobial and antifungal activities depending on the length of the alkyl chain.
3-acylaminopyrazine-2-carboxamides: Possess significant antimycobacterial activity
Properties
IUPAC Name |
3-amino-N-(2-phenylphenyl)pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c18-16-15(19-10-11-20-16)17(22)21-14-9-5-4-8-13(14)12-6-2-1-3-7-12/h1-11H,(H2,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGFHFOUZWPXSBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=NC=CN=C3N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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